4,7-DIMETHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
4,7-Dimethyl-5-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, substituted with dimethyl groups at positions 4 and 7, and a 4-nitrophenylmethoxy group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-5-[(4-nitrophenyl)methoxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethylchromen-2-one and 4-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, typically using a base such as potassium carbonate or sodium hydroxide. The reaction is conducted in a suitable solvent, such as dimethylformamide or acetonitrile, at elevated temperatures (e.g., 80-100°C).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 4-nitrobenzyl bromide reacts with the chromen-2-one derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors, efficient mixing, and precise temperature control to ensure high yields and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-5-[(4-nitrophenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4,7-dimethyl-5-[(4-aminophenyl)methoxy]-2H-chromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-5-[(4-nitrophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethyl-2H-chromen-2-one: Lacks the 4-nitrophenylmethoxy group and may exhibit different biological activities.
5-[(4-Nitrophenyl)methoxy]-2H-chromen-2-one: Lacks the dimethyl groups at positions 4 and 7, which may affect its chemical reactivity and biological properties.
4,7-Dimethyl-5-methoxy-2H-chromen-2-one: Lacks the nitro group, which may influence its biological activity.
Uniqueness
4,7-Dimethyl-5-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is unique due to the presence of both dimethyl and 4-nitrophenylmethoxy groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
4,7-dimethyl-5-[(4-nitrophenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-7-15(18-12(2)9-17(20)24-16(18)8-11)23-10-13-3-5-14(6-4-13)19(21)22/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYSQSFXCHAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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